molecular formula C36H37ClN4O3 B1194698 [3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone CAS No. 170365-25-0

[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B1194698
CAS No.: 170365-25-0
M. Wt: 609.2 g/mol
InChI Key: HESAJCAYRSKRSG-UHFFFAOYSA-N
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Description

KW 8232: is a novel anti-osteoporotic agent that has shown promising results in reducing bone loss. It is an orally active compound that reduces the biosynthesis of prostaglandin E2, which plays a significant role in bone resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of KW 8232 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .

Industrial Production Methods: : Industrial production of KW 8232 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: : KW 8232 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: : Common reagents used in the reactions involving KW 8232 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed: : The major products formed from the reactions involving KW 8232 include its active metabolites and derivatives that retain or enhance its anti-osteoporotic activity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Other Compounds: : KW 8232 is unique in its ability to reduce prostaglandin E2 biosynthesis, which sets it apart from other anti-osteoporotic agents. Similar compounds include bisphosphonates and selective estrogen receptor modulators, which have different mechanisms of action .

List of Similar Compounds

  • Bisphosphonates
  • Selective Estrogen Receptor Modulators
  • Denosumab
  • Teriparatide

Properties

IUPAC Name

[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37ClN4O3/c1-38(2)19-24-41-31-9-5-3-7-29(31)34(33(25-11-15-27(42)16-12-25)26-13-17-28(43)18-14-26)35(41)36(44)40-22-20-39(21-23-40)32-10-6-4-8-30(32)37/h3-18,33,42-43H,19-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESAJCAYRSKRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170365-25-0
Record name KW-8232 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170365250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KW-8232 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6XB829KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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